(7-methoxy-1H-indol-4-yl)boronic acid CAS number and chemical properties
(7-methoxy-1H-indol-4-yl)boronic acid CAS number and chemical properties
Executive Summary
(7-Methoxy-1H-indol-4-yl)boronic acid (CAS: 948592-95-8) is a specialized heteroaryl organoboron building block used extensively in modern medicinal chemistry.[1] It serves as a critical intermediate for introducing the 7-methoxyindole moiety into complex bioactive scaffolds, particularly via Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
The 7-methoxyindole core is a "privileged structure" in drug discovery, often utilized to mimic the purine ring of adenosine in kinase inhibitors or to modulate lipophilicity and metabolic stability compared to unsubstituted indoles. This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and application in high-fidelity organic synthesis.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 948592-95-8 |
| Chemical Name | (7-Methoxy-1H-indol-4-yl)boronic acid |
| Synonyms | 4-Borono-7-methoxyindole; 7-Methoxyindole-4-boronic acid |
| Molecular Formula | C₉H₁₀BNO₃ |
| Molecular Weight | 190.99 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Indole NH) | ~16 (Estimated) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthesis & Manufacturing Methodologies
The synthesis of (7-methoxy-1H-indol-4-yl)boronic acid typically proceeds via two primary routes, depending on the scale and functional group tolerance required.
Route A: Lithium-Halogen Exchange (Lab Scale)
This is the classical method for high-purity synthesis on a gram scale.
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Precursor: 4-Bromo-7-methoxyindole.
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Reagent: n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi).
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Electrophile: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate.
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Mechanism: The indole N-H is usually protected (e.g., with TIPS or SEM) or deprotonated first (requiring 2 equivalents of base). The C4-lithio species is generated at -78°C and trapped with the borate ester.
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Workup: Acidic hydrolysis yields the free boronic acid.
Route B: Miyaura Borylation (Process Scale)
Preferred for larger batches to avoid cryogenic conditions and pyrophoric lithium reagents.
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Precursor: 4-Bromo-7-methoxyindole.
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Reagent: Bis(pinacolato)diboron (B₂pin₂).
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Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos.
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Conditions: Potassium acetate (KOAc), Dioxane, 80–100°C.
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Note: This yields the pinacol ester, which can be hydrolyzed to the free acid using NaIO₄/HCl or used directly in couplings.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways for generating the target boronic acid.
Reactivity Profile & Optimization
The Suzuki-Miyaura Coupling Context
The primary utility of this reagent is in Palladium-catalyzed C-C bond formation.[2][3] However, the indole core presents specific challenges:[4]
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Protodeboronation: Indolyl boronic acids are susceptible to hydrolytic deboronation, reverting to 7-methoxyindole. This is accelerated by high temperatures and strong bases.
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Catalyst Poisoning: The free N-H of the indole can coordinate to Pd species, potentially reducing catalytic turnover.
Optimization Strategy
To maximize yield and minimize side reactions:
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Base Selection: Use mild bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides.
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Solvent Systems: A mixture of DME/Water or Dioxane/Water (typically 4:1) is ideal. The water is essential for the transmetalation step but excess water can promote deboronation.
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Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or Amphos ) facilitate the coupling of electron-rich heteroaryl boronic acids.
Decision Tree for Reaction Optimization
Figure 2: Logic flow for optimizing Suzuki coupling conditions.
Medicinal Chemistry Applications
The 7-methoxy-1H-indol-4-yl moiety is chemically distinct from the common indole scaffold due to the electron-donating methoxy group at position 7.
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Kinase Inhibition:
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The indole NH and C3 positions often interact with the hinge region of kinases.
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The 7-methoxy group can induce a conformational lock or fill a small hydrophobic pocket (selectivity filter) in the ATP binding site.
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Example: Analogues of this structure are explored in inhibitors of Spleen Tyrosine Kinase (Syk) and JAK kinases .
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Electronic Modulation:
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The methoxy group increases electron density in the benzene ring of the indole. This can improve oxidative stability against certain metabolic enzymes (CYP450) compared to electron-deficient analogs.
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It also alters the pKa of the indole NH, subtly affecting hydrogen bond donor capability.
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Scaffold Hopping:
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Used to replace 4-aminoquinazolines or purines in drug design to improve patentability or physicochemical properties (solubility, permeability).
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Experimental Protocol: Standard Suzuki Coupling
Objective: Coupling (7-methoxy-1H-indol-4-yl)boronic acid with an aryl bromide (Ar-Br).
Reagents:
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(7-Methoxy-1H-indol-4-yl)boronic acid (1.2 equiv)
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Aryl Bromide (1.0 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
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K₂CO₃ (2.0 equiv)
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1,4-Dioxane / Water (4:1 v/v)
Procedure:
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Setup: Charge a microwave vial or round-bottom flask with the aryl bromide, boronic acid, K₂CO₃, and Pd catalyst.
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Degassing: Seal the vessel and evacuate/backfill with Argon three times. This is critical to prevent homocoupling and oxidation.
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Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
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Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.
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Checkpoint: If starting material remains but boronic acid is consumed (deboronation), add more boronic acid (0.5 equiv) and continue.
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Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc).
Handling and Stability
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Anhydride Formation: Like many boronic acids, this compound can dehydrate to form the cyclic boroxine (trimer). This is a reversible process; the boroxine usually hydrolyzes back to the acid under the aqueous basic conditions of the coupling reaction.
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Storage: Store at -20°C for long-term stability. Keep widely separated from oxidizing agents.
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Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). No specific acute toxicity data is widely reported, so handle with universal precautions for novel chemical entities.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
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Cubinak, M., et al. (2019).[5] Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523.[5] [Link]
